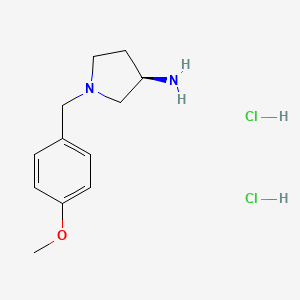
(R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxybenzylamine is a chemical compound with the linear formula (CH3O)2C6H3CH2NH2 . It is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one .
Synthesis Analysis
2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile .Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxybenzylamine is represented by the SMILES string COc1ccc(CN)c(OC)c1 and the InChI key QOWBXWFYRXSBAS-UHFFFAOYSA-N .- As an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .
- Total synthesis of (-)-muraymycin (MRY) D2 and its epimer, the antibacterial nucleoside natural product .
- Two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction .
- Synthesis of N-hydroxythiourea .
- Synthesis of anti-HIV-1 agents .
Aplicaciones Científicas De Investigación
Intervalence Transitions in Mixed-Valence Species
Research on bis(triarylamines) linked with vinylene and phenylene-vinylene bridges has shed light on the intervalence charge-transfer (IVCT) properties of these compounds. The study provides insights into the electronic interactions and solvatochromism in mixed-valence monocations, which are essential for understanding electron transfer processes in organic materials (Barlow et al., 2005).
Stereospecific Synthesis of Pyrrolidines
The stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions to sugar-derived enones highlights the application of (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine derivatives in the synthesis of enantiomerically pure pyrrolidines. This method leverages the stereocontrol exerted by the stereogenic center of the pyranone, offering a pathway to tetrasubstituted pyrrolidines with defined stereochemistry (Oliveira Udry et al., 2014).
Catalytic Carbonylation Reactions
The study on the reactivity of Me‐pma RhI and IrI complexes upon deprotonation and their application in catalytic carbene carbonylation reactions demonstrates the utility of (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine derivatives in the activation and transformation of amines. This research underscores the role of such compounds in facilitating the formation of ketenes, highlighting their potential in synthetic organic chemistry (Tang et al., 2016).
Anti-Inflammatory Activity
The evaluation of new aza-bicyclic isoxazoline acylhydrazone derivatives, including compounds with (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine motifs, for anti-inflammatory activity provides insight into their therapeutic potential. This research indicates that such compounds can inhibit TNF-α, IL-1β, and vasoactive amine production, suggesting their applicability in developing new anti-inflammatory agents (Mota et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIXSNQSIRYFR-NVJADKKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


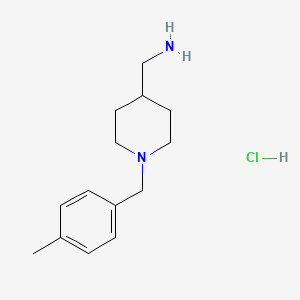
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)
![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)
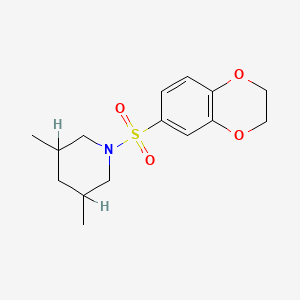
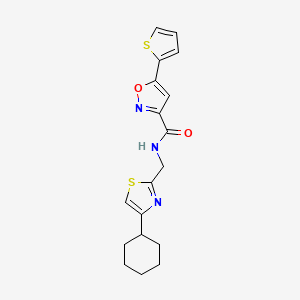
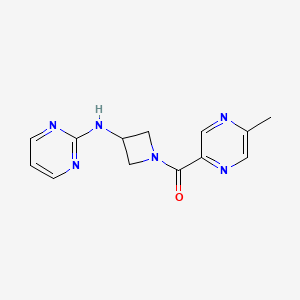

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2673350.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)
